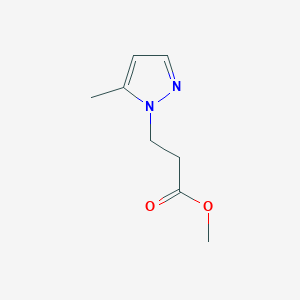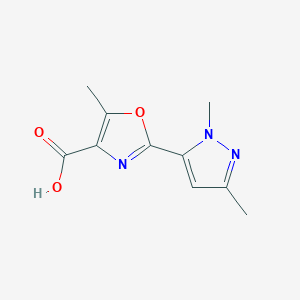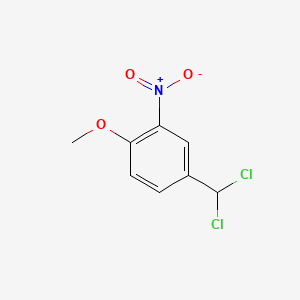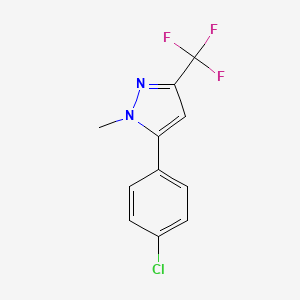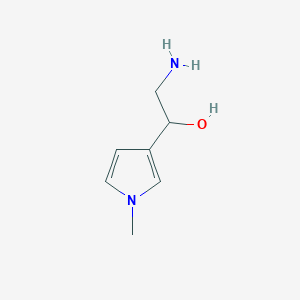
2-Amino-1-(1-methyl-3-pyrrolyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(1-methyl-3-pyrrolyl)ethanol is a compound that features both an amino group and a hydroxyl group attached to an ethyl chain, with a pyrrole ring substituted with a methyl group. This compound is of interest due to its unique structure, which combines the properties of alcohols, amines, and heterocyclic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-methyl-3-pyrrolyl)ethanol can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3-pyrrolecarboxaldehyde with an appropriate amine under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
For industrial production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process.
化学反应分析
Types of Reactions
2-Amino-1-(1-methyl-3-pyrrolyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
科学研究应用
2-Amino-1-(1-methyl-3-pyrrolyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Amino-1-(1-methyl-3-pyrrolyl)ethanol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The pyrrole ring can interact with aromatic systems, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar in structure but lacks the pyrrole ring.
1-Amino-2-propanol: Another similar compound but with different substitution patterns.
Uniqueness
2-Amino-1-(1-methyl-3-pyrrolyl)ethanol is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and enhances the compound’s versatility in various applications.
属性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
2-amino-1-(1-methylpyrrol-3-yl)ethanol |
InChI |
InChI=1S/C7H12N2O/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5,7,10H,4,8H2,1H3 |
InChI 键 |
SCMMUVJLKBEIBM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=C1)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


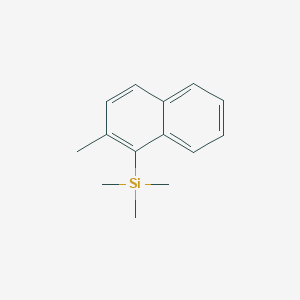
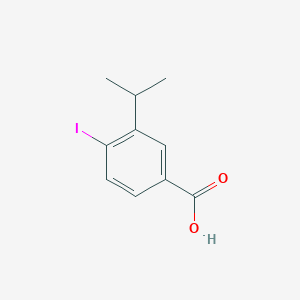


![[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine](/img/structure/B13683592.png)
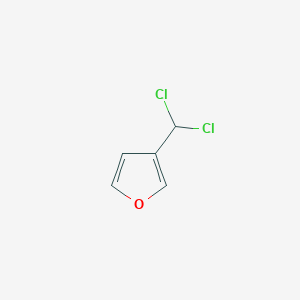
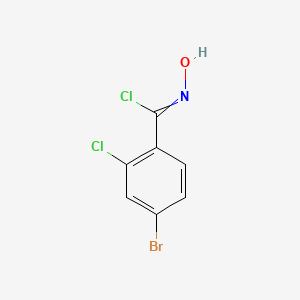
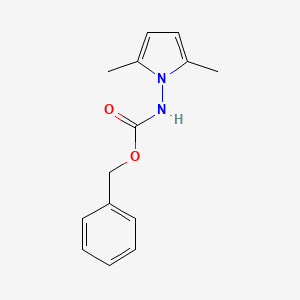
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13683608.png)
